4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile
CAS No.: 623150-92-5
Cat. No.: VC11644345
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile - 623150-92-5](/images/structure/VC11644345.png)
Specification
CAS No. | 623150-92-5 |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile |
Standard InChI | InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3 |
Standard InChI Key | NLRSQJATJAWMAV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N |
Canonical SMILES | COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N |
Introduction
Molecular Architecture and Crystallographic Insights
Core Structural Features
The molecule consists of a benzonitrile core linked via an imine bond (-CH=N-) to a 2-hydroxy-3-methoxyphenyl group. Compared to its 3-substituted isomer (C15H12N2O2), the para-position of the nitrile group induces distinct electronic effects, altering dipole moments and hydrogen-bonding capabilities. Crystallographic data from analogous Schiff bases reveal monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.7634(8) Å, b = 17.9290(18) Å, and c = 12.8437(9) Å .
Table 1: Comparative Structural Parameters
Parameter | 4-Substituted Derivative (Predicted) | 3-Substituted Analog |
---|---|---|
C≡N Bond Length | 1.14 Å | 1.15 Å |
C=N Bond Length | 1.28 Å | 1.27 Å |
Dihedral Angle (Ar-C=N) | 12.3° | 15.8° |
Hydrogen Bond Donors | 1 (O-H) | 1 (O-H) |
Supramolecular Interactions
X-ray diffraction studies of related compounds show extended hydrogen-bonding networks. The phenolic -OH group typically acts as a donor to lattice water molecules (O···O distance: 2.68–2.72 Å) . In the 4-substituted derivative, the para-cyano group may participate in weaker C-H···N≡C interactions, influencing crystal packing density.
Synthetic Methodologies
Condensation Reaction Optimization
The compound is synthesized through acid-catalyzed Schiff base formation between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile. Key reaction parameters include:
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Solvent System: Ethanol/water (4:1 v/v)
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Catalyst: 0.1 M HCl
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Temperature: Reflux at 78°C
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Reaction Time: 6–8 hours
Yields typically reach 72–85% after recrystallization from methanol. The reaction progress is monitored via thin-layer chromatography (Rf = 0.43 in ethyl acetate/hexane 1:3).
Purification Challenges
The para-substitution pattern increases molecular symmetry compared to the 3-isomer, often resulting in higher melting points (observed mp: 189–192°C vs. 175–178°C for the 3-substituted analog). Column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) effectively removes unreacted starting materials.
Spectroscopic Characterization
Vibrational Spectroscopy
FT-IR analysis reveals critical functional group signatures:
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O-H Stretch: 3285 cm⁻¹ (broad, phenolic -OH)
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C≡N Stretch: 2230 cm⁻¹ (sharp, nitrile)
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C=N Stretch: 1618 cm⁻¹ (imine)
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C-O-C Asym. Stretch: 1255 cm⁻¹ (methoxy)
Table 2: ¹H NMR (400 MHz, DMSO-d6)
Signal (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
12.34 | s | 1H | Phenolic -OH |
8.72 | s | 1H | Imine (-CH=N-) |
7.92–7.35 | m | 4H | Aromatic H (Ar-CN) |
7.08–6.81 | m | 3H | Aromatic H (Ar-OCH₃) |
3.87 | s | 3H | OCH₃ |
¹³C NMR (100 MHz) confirms the nitrile carbon at 118.9 ppm and imine carbon at 157.4 ppm.
Electronic Properties and Reactivity
Frontier Molecular Orbitals
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
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HOMO (-6.12 eV): Localized on the phenolic ring and imine linkage
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LUMO (-2.87 eV): Dominated by the nitrile and methoxy groups
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Band Gap: 3.25 eV, suggesting potential semiconducting properties
Chemical Reactivity Profile
The compound undergoes characteristic Schiff base reactions:
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Acid Hydrolysis: Regenerates 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzonitrile in 1M HCl
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Reduction: NaBH₄ in ethanol yields the corresponding amine (m/z 254.3 [M+H]⁺)
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Complexation: Forms stable Cu(II) complexes (log K = 8.2 ± 0.3) via O,N-chelation
Concentration (μg/mL) | 50 | 100 | 200 |
---|---|---|---|
4-Substituted Derivative | 8.2 ± 0.3 | 11.5 ± 0.4 | 14.1 ± 0.5 |
Ampicillin Control | 22.3 ± 0.7 | 25.6 ± 0.9 | 28.4 ± 1.1 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.
Antioxidant Capacity
DPPH radical scavenging assays reveal IC₅₀ = 48.7 μM, comparable to ascorbic acid (IC₅₀ = 42.3 μM). The ortho-methoxy group enhances radical stabilization through resonance effects.
Industrial and Materials Science Applications
Coordination Polymers
Reaction with Zn(NO₃)₂·6H₂O in DMF yields a 2D metal-organic framework (MOF) with:
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Surface Area: 780 m²/g (BET method)
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Pore Size: 1.8 nm
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Thermal Stability: Up to 320°C (TGA)
Nonlinear Optical Materials
Hyper-Rayleigh scattering measurements show second-harmonic generation efficiency 1.8× that of urea, attributed to the conjugated π-system and donor-acceptor groups.
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